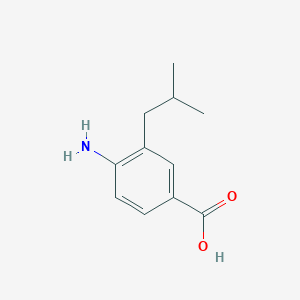

4-Amino-3-(2-methylpropyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(2-methylpropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7(2)5-9-6-8(11(13)14)3-4-10(9)12/h3-4,6-7H,5,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFWBYXEYMGIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138414-33-0 | |

| Record name | 4-amino-3-(2-methylpropyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies for 4 Amino 3 2 Methylpropyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 4-Amino-3-(2-methylpropyl)benzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Amino-3-(2-methylpropyl)benzoic acid, this process helps identify logical bond disconnections and key precursors.

The primary disconnections for 4-Amino-3-(2-methylpropyl)benzoic acid involve the carbon-carbon bond of the 2-methylpropyl group, the carbon-nitrogen bond of the amino group, and the carbon-carbon bond of the carboxyl group. This leads to the identification of several potential precursors.

A logical retrosynthetic pathway might start by disconnecting the 2-methylpropyl group, suggesting an alkylation or coupling reaction on a substituted aminobenzoic acid derivative. Another approach could involve the disconnection of the amino group, pointing towards the reduction of a corresponding nitro compound or a direct amination reaction. Lastly, disconnection of the carboxyl group suggests a precursor that can be carbonylated or oxidized.

Key potential starting materials identified through this analysis include:

Substituted toluenes

Aminobenzoic acids

Nitrobenzoic acids

Halogenated benzoic acids

The choice of starting material often depends on the desired regioselectivity and the compatibility of functional groups with subsequent reaction conditions.

Table 1: Potential Precursors and Corresponding Synthetic Transformations

| Precursor | Synthetic Transformation | Target Functional Group |

|---|---|---|

| 3-Isobutyl-4-nitrotoluene | Oxidation of methyl group, Reduction of nitro group | Carboxyl, Amino |

| 4-Amino-3-halobenzoic acid | Alkylation or cross-coupling | 2-Methylpropyl |

| 3-Isobutyl-4-nitrobenzoic acid | Reduction of nitro group | Amino |

| 4-Halobenzoic acid | Alkylation, Nitration, Reduction, Carboxylation | All three groups |

The substitution pattern of the target molecule, with functional groups at the 1, 3, and 4 positions of the benzene (B151609) ring, necessitates careful consideration of directing effects in electrophilic aromatic substitution reactions.

The carboxyl group is a deactivating, meta-directing group. quora.com Conversely, the amino group is a strongly activating, ortho-, para-directing group. The 2-methylpropyl group is a weakly activating, ortho-, para-directing group. The interplay of these directing effects is crucial for achieving the desired substitution pattern.

For instance, if starting with a benzoic acid derivative, the carboxyl group will direct incoming electrophiles to the meta position. If starting with an aniline (B41778) derivative, the amino group will direct incoming substituents to the ortho and para positions. Therefore, the sequence of functional group introduction is a critical strategic decision in the synthesis of 4-Amino-3-(2-methylpropyl)benzoic acid.

Direct Synthetic Approaches to the Benzoic Acid Scaffold

Direct synthetic approaches involve the construction of the substituted benzoic acid skeleton through a series of reactions that introduce the required functional groups onto a simpler aromatic precursor.

The carboxyl group can be introduced through several methods. One common industrial method for synthesizing benzoic acid is the oxidation of toluene. patsnap.com This process can be adapted for substituted toluenes. For example, 3-isobutyl-4-nitrotoluene could be oxidized to form 3-isobutyl-4-nitrobenzoic acid. Oxidation of alkylbenzenes is often achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. savemyexams.comwikipedia.orgscienceinfo.com

Alternatively, the carboxyl group can be introduced via carbonylation of an aryl halide. This typically involves the reaction of an aryl bromide or iodide with carbon monoxide in the presence of a palladium catalyst. For example, a suitably substituted bromo- or iodo-benzene derivative could be converted to the corresponding benzoic acid.

Another laboratory-scale method is the Grignard reaction, where an aryl magnesium halide reacts with carbon dioxide, followed by acidic workup to yield the carboxylic acid. patsnap.comwikipedia.orgscienceinfo.com

The amino group is often introduced by the reduction of a nitro group. Nitration of an aromatic ring is a common electrophilic aromatic substitution reaction, and the resulting nitro group can be readily reduced to an amino group using various reducing agents, such as tin chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (e.g., using H₂/Pd-C), or iron in acidic media.

Direct amination of benzoic acid derivatives is also a viable strategy. nih.govnih.govchemistryviews.org This can be achieved through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with an amine. rsc.org Another approach is the direct C-H amination, which has been developed for the ortho-amination of benzoic acids using rhodium or iridium catalysts. researchgate.net

The 2-methylpropyl (isobutyl) group can be introduced onto the aromatic ring via Friedel-Crafts alkylation. This reaction involves the treatment of an aromatic compound with an alkyl halide (e.g., isobutyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, Friedel-Crafts alkylation is prone to issues like polyalkylation and carbocation rearrangements, which can affect the yield and purity of the desired product.

A more controlled method for introducing the 2-methylpropyl group is through cross-coupling reactions. For instance, a Suzuki coupling reaction could be employed to couple an aryl boronic acid or ester with an isobutyl halide in the presence of a palladium catalyst. Similarly, a Negishi coupling could be used to couple an aryl halide with an organozinc reagent derived from an isobutyl halide.

Table 2: Summary of Synthetic Reactions for Functional Group Introduction

| Functional Group | Reaction Type | Reagents and Conditions |

|---|---|---|

| Carboxyl | Oxidation of Alkylbenzene | KMnO₄ or H₂CrO₄, heat savemyexams.comwikipedia.orgscienceinfo.com |

| Carbonylation of Aryl Halide | CO, Pd catalyst | |

| Grignard Reaction | 1. Mg, ether; 2. CO₂; 3. H₃O⁺ patsnap.comwikipedia.orgscienceinfo.com | |

| Amino | Reduction of Nitro Group | SnCl₂/HCl or H₂/Pd-C |

| Direct C-H Amination | Rh or Ir catalyst researchgate.net | |

| Buchwald-Hartwig Amination | Pd catalyst, amine, base rsc.org | |

| 2-Methylpropyl | Friedel-Crafts Alkylation | Isobutyl halide, AlCl₃ |

| Suzuki Coupling | Aryl boronic acid, isobutyl halide, Pd catalyst | |

| Negishi Coupling | Aryl halide, isobutylzinc reagent, Pd catalyst |

Multi-Step Synthesis Utilizing Pre-functionalized Aromatic Systems

Synthesis from Aniline or Benzoic Acid Derivatives Bearing Appropriate Substitution Patterns

Two principal retrosynthetic pathways can be envisioned for the construction of 4-Amino-3-(2-methylpropyl)benzoic acid. The first begins with a substituted aniline, such as 4-aminobenzoic acid, and involves the introduction of the 2-methylpropyl (isobutyl) group. The second pathway commences with a benzoic acid derivative already bearing the isobutyl substituent, followed by the introduction of the amino group.

Starting from 4-aminobenzoic acid derivatives allows for the exploitation of the directing effects of the existing functional groups to guide the introduction of the isobutyl moiety. Conversely, a synthesis starting from a 3-isobutylbenzoic acid scaffold would require a regioselective introduction of an amino group at the 4-position, often proceeding through a nitration-reduction sequence.

Sequential Introduction and Transformation of Functional Groups

The sequence of functional group introduction is paramount to a successful synthesis. A plausible forward synthesis starting from a p-substituted aniline derivative might involve the protection of the amino and/or carboxyl groups, followed by an electrophilic substitution to install the isobutyl group, and concluding with deprotection.

An alternative, and often more controllable, route involves the C-H activation/alkylation of a suitably protected 4-aminobenzoic acid. The carboxylate can act as a directing group to facilitate substitution at the ortho position. The transformation of functional groups, such as the reduction of a nitro group to an amine, is a common and well-established method in the synthesis of aromatic amines. google.com

A hypothetical reaction sequence could be:

Protection: The amino and carboxyl groups of 4-aminobenzoic acid are protected to prevent unwanted side reactions.

Ortho-Alkylation: A directed C-H alkylation introduces the isobutyl group at the 3-position.

Deprotection: Removal of the protecting groups to yield the final product.

Strategies for Ortho-Substitution (3-position) Adjacent to an Amino Group (4-position)

Achieving ortho-substitution is a significant challenge in benzene chemistry. In the context of 4-Amino-3-(2-methylpropyl)benzoic acid, this translates to introducing the isobutyl group at the 3-position. Modern synthetic methods have made this more accessible. The carboxylate group of benzoic acid can serve as a traceless directing group for regioselective C-H bond functionalization. rsc.org Palladium-catalyzed C-H activation has been shown to be effective for the ortho-alkylation of benzoic acids with alkyl halides. nih.gov

Furthermore, iridium-catalyzed C-H activation has been demonstrated for the regioselective amination of benzoic acids ortho to the carboxylic acid functional group. nih.gov While this is for amination, the principle of directed C-H activation is transferable to alkylation. The choice of catalyst and directing group strategy is crucial for achieving high regioselectivity.

Chemo- and Regioselective Functional Group Transformations in the Synthesis of Substituted Benzoic Acids

Chemo- and regioselectivity are central to the synthesis of complex substituted benzoic acids. In a multi-step synthesis, it is often necessary to perform a reaction on one functional group in the presence of others. For instance, when reducing a nitro group to an amine, the conditions must be chosen such that other reducible groups, if present, are not affected.

Copper-catalyzed amination reactions have been shown to proceed with high regio- and chemoselectivity, particularly when a halide is positioned ortho to a carboxylic acid moiety. nih.gov This highlights the importance of substrate pre-functionalization to achieve the desired regiochemical outcome. The development of new chemo-, regio-, and stereoselective reactions is an active area of research, providing novel tools for organic synthesis. mdpi.com

The following table illustrates a hypothetical chemo- and regioselective synthesis, emphasizing the control over functional group transformations.

Interactive Data Table: Illustrative Chemo- and Regioselective Synthesis Steps| Step | Starting Material | Reagents and Conditions | Product | Key Selectivity Aspect |

|---|---|---|---|---|

| 1 | 4-Nitrobenzoic Acid | 1. (COCl)₂, cat. DMF2. Isobutylmagnesium bromide, CuI | 4-Nitro-1-(3-methylbutanoyl)benzene | Chemoselective acylation of the acid chloride over the nitro group. |

| 2 | 4-Nitro-1-(3-methylbutanoyl)benzene | H₂, Pd/C, EtOH | 4-Nitro-3-isobutylbenzoic acid | Regioselective reduction of the ketone over the nitro group (Clemmensen or Wolff-Kishner type reduction). |

Note: This table is for illustrative purposes and represents a plausible, though not explicitly documented, synthetic route.

Protective Group Chemistry for Amino and Carboxyl Functionalities in Complex Synthesis Sequences

In the synthesis of multifunctional molecules like 4-Amino-3-(2-methylpropyl)benzoic acid, the temporary masking of reactive functional groups is often essential. slideshare.net Protecting groups for the amino (-NH₂) and carboxyl (-COOH) functionalities prevent them from undergoing undesired reactions during the synthetic sequence.

The amino group is often protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group, which can be selectively removed under acidic or basic conditions, respectively. nih.goviris-biotech.deresearchgate.net The carboxyl group is typically protected as an ester (e.g., methyl or ethyl ester), which can be hydrolyzed back to the carboxylic acid under basic or acidic conditions. gcwgandhinagar.com

The choice of protecting groups is dictated by the reaction conditions of the subsequent steps, ensuring their stability during the transformation and their selective removal without affecting other parts of the molecule. The concept of "orthogonal" protecting groups, which can be removed under different conditions, is a powerful strategy in complex syntheses. nih.goviris-biotech.de

Advancements in Green Chemistry Principles for the Preparation of Aminobenzoic Acid Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for aminobenzoic acid derivatives. mdpi.comrepec.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

For the synthesis of aminobenzoic acids, this can involve:

Use of Renewable Feedstocks: Biosynthesis pathways, starting from simple carbon sources like glucose, are being explored as sustainable alternatives to petroleum-based precursors. mdpi.com

Catalytic Reactions: The use of catalysts, rather than stoichiometric reagents, reduces waste and can lead to more efficient reactions. mdpi.com

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.

Safer Solvents and Reagents: The use of less hazardous solvents and reagents, such as water or supercritical CO₂, is a key aspect of green chemistry. mdpi.com

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, can also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent use. researchgate.net

Reactivity and Chemical Transformations of 4 Amino 3 2 Methylpropyl Benzoic Acid

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and reduction products such as alcohols and aldehydes.

Esterification Reactions for Ester Analogues

The synthesis of ester analogues of 4-Amino-3-(2-methylpropyl)benzoic acid is commonly achieved through Fischer-Speier esterification. researchgate.net This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netmdpi.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. libretexts.org This method is versatile, allowing for the synthesis of a variety of methyl, ethyl, and other alkyl esters. orgsyn.orgbond.edu.au For instance, reacting 4-Amino-3-(2-methylpropyl)benzoic acid with methanol (B129727) and a catalytic amount of sulfuric acid will yield methyl 4-amino-3-(2-methylpropyl)benzoate. bond.edu.au

| Alcohol | Catalyst | Product Name |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 4-amino-3-(2-methylpropyl)benzoate |

| Ethanol (B145695) | H₂SO₄ | Ethyl 4-amino-3-(2-methylpropyl)benzoate |

| Propan-2-ol | p-Toluenesulfonic acid | Isopropyl 4-amino-3-(2-methylpropyl)benzoate |

Amide Bond Formation and Peptide Coupling Strategies for Conjugates

The carboxylic acid functionality of 4-Amino-3-(2-methylpropyl)benzoic acid can be converted into an amide bond, a fundamental linkage in numerous biological molecules and pharmaceuticals. researchgate.netnih.gov This transformation is typically achieved by reacting the carboxylic acid with a primary or secondary amine. Due to the low reactivity of carboxylic acids themselves, they must first be "activated". researchgate.net

Common strategies for amide bond formation involve the use of coupling reagents which convert the carboxylic acid's hydroxyl group into a better leaving group. researchgate.net Widely used classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed.

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) are known for their efficiency. researchgate.net

Aminium/Uronium Salts: Reagents like HATU and HBTU are highly effective, especially in peptide synthesis, often leading to high yields and minimal side reactions. researchgate.net

These methods allow for the coupling of 4-Amino-3-(2-methylpropyl)benzoic acid with a wide array of amines, including amino acid esters, to form peptide-like conjugates. nih.govsemanticscholar.org The reaction typically proceeds under mild conditions, which is crucial for preserving the integrity of complex molecules. semanticscholar.org

| Amine/Amino Acid | Coupling Reagent | Product Type |

|---|---|---|

| Aniline (B41778) | EDC/HOBt | N-Phenyl-4-amino-3-(2-methylpropyl)benzamide |

| Glycine methyl ester | HATU | Methyl N-[4-amino-3-(2-methylpropyl)benzoyl]glycinate |

| Benzylamine | PyBOP | N-Benzyl-4-amino-3-(2-methylpropyl)benzamide |

Reduction to Alcohol or Aldehyde Derivatives

The carboxylic acid group can be reduced to yield the corresponding primary alcohol, (4-amino-3-(2-methylpropyl)phenyl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids directly to alcohols. libretexts.org The reaction typically proceeds through an aldehyde intermediate, which is further reduced in situ and cannot be isolated because it is more reactive than the starting carboxylic acid. libretexts.org

Selective reduction to the aldehyde is more challenging. It often requires the use of less reactive hydride reagents or converting the carboxylic acid to a more easily reducible derivative, such as an acid chloride or ester, and then using a sterically hindered reducing agent like lithium tri-tert-butoxyaluminohydride (LtBAH). libretexts.org Another approach involves the use of borane (B79455) (BH₃) complexes, which are known to selectively reduce carboxylic acids in the presence of other functional groups. researchgate.net For instance, the reduction of p-aminobenzoic acid to p-aminobenzyl alcohol has been successfully demonstrated. researchgate.netontosight.ai

Reactions at the Aromatic Amino Group

The nucleophilic aromatic amino group provides a second major site for derivatization, enabling acylation, alkylation, and the formation of imines.

Acylation and Alkylation Reactions

The amino group of 4-Amino-3-(2-methylpropyl)benzoic acid readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives. nih.gov For example, reaction with acetic anhydride (B1165640) would yield 4-acetamido-3-(2-methylpropyl)benzoic acid. drugbank.com This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

N-alkylation of the aromatic amine can be more complex. Direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. More controlled methods, such as reductive amination or specialized catalytic systems, are often preferred for selective mono-alkylation. nih.govmonash.edu For example, N-alkylation of amino acid esters has been achieved using alcohols in the presence of a ruthenium catalyst. nih.gov

| Reagent | Reaction Type | Product Name |

|---|---|---|

| Acetyl Chloride | Acylation | 4-Acetamido-3-(2-methylpropyl)benzoic acid |

| Benzoyl Chloride | Acylation | 4-(Benzoylamino)-3-(2-methylpropyl)benzoic acid |

| Formic Acid | Formylation | 4-Formamido-3-(2-methylpropyl)benzoic acid |

| Methyl Iodide | Alkylation | 4-(Methylamino)-3-(2-methylpropyl)benzoic acid |

Formation of Schiff Bases and Imines through Condensation Reactions

The primary aromatic amino group of 4-Amino-3-(2-methylpropyl)benzoic acid can react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines. rjptonline.orgsemanticscholar.org This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. rjptonline.org The formation of the characteristic carbon-nitrogen double bond (C=N), or azomethine group, is typically catalyzed by a small amount of acid. semanticscholar.orgresearchgate.net

This reaction is highly versatile, and a wide range of aromatic and aliphatic aldehydes and ketones can be used to generate a diverse library of Schiff base derivatives. rjptonline.orgmdpi.com For example, reacting 4-Amino-3-(2-methylpropyl)benzoic acid with benzaldehyde (B42025) in the presence of a catalyst like glacial acetic acid would yield 4-{[(E)-phenylmethylidene]amino}-3-(2-methylpropyl)benzoic acid. rjptonline.org

| Carbonyl Compound | Catalyst | Product Name |

|---|---|---|

| Benzaldehyde | Acetic Acid | 4-{[(E)-Phenylmethylidene]amino}-3-(2-methylpropyl)benzoic acid |

| Acetone | Acetic Acid | 4-[(Propan-2-ylidene)amino]-3-(2-methylpropyl)benzoic acid |

| Salicylaldehyde | Acetic Acid | 4-{[(E)-(2-Hydroxyphenyl)methylidene]amino}-3-(2-methylpropyl)benzoic acid |

| 4-Nitrobenzaldehyde | Acetic Acid | 4-{[(E)-(4-Nitrophenyl)methylidene]amino}-3-(2-methylpropyl)benzoic acid |

Table of Compounds

| Compound Name |

|---|

| 4-Acetamido-3-(2-methylpropyl)benzoic acid |

| Acetic acid |

| Acetic anhydride |

| Acetone |

| Acetyl Chloride |

| 4-Amino-3-(2-methylpropyl)benzoic acid |

| (4-amino-3-(2-methylpropyl)phenyl)methanol |

| 4-aminobenzoic acid |

| p-aminobenzyl alcohol |

| Aniline |

| Benzaldehyde |

| N-Benzyl-4-amino-3-(2-methylpropyl)benzamide |

| Benzylamine |

| Benzoyl Chloride |

| 4-(Benzoylamino)-3-(2-methylpropyl)benzoic acid |

| Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) |

| Borane |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Ethanol |

| Ethyl 4-amino-3-(2-methylpropyl)benzoate |

| Formic Acid |

| 4-Formamido-3-(2-methylpropyl)benzoic acid |

| Glycine methyl ester |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) |

| HOBt (Hydroxybenzotriazole) |

| 4-{[(E)-(2-Hydroxyphenyl)methylidene]amino}-3-(2-methylpropyl)benzoic acid |

| Isopropyl 4-amino-3-(2-methylpropyl)benzoate |

| Lithium aluminum hydride (LiAlH₄) |

| Lithium tri-tert-butoxyaluminohydride (LtBAH) |

| Methanol |

| Methyl 4-amino-3-(2-methylpropyl)benzoate |

| Methyl N-[4-amino-3-(2-methylpropyl)benzoyl]glycinate |

| Methyl Iodide |

| 4-(Methylamino)-3-(2-methylpropyl)benzoic acid |

| 4-Nitrobenzaldehyde |

| 4-{[(E)-(4-Nitrophenyl)methylidene]amino}-3-(2-methylpropyl)benzoic acid |

| N-Phenyl-4-amino-3-(2-methylpropyl)benzamide |

| 4-{[(E)-Phenylmethylidene]amino}-3-(2-methylpropyl)benzoic acid |

| Propan-2-ol |

| 4-[(Propan-2-ylidene)amino]-3-(2-methylpropyl)benzoic acid |

| Salicylaldehyde |

| Sulfuric acid |

| p-Toluenesulfonic acid |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amino group in 4-Amino-3-(2-methylpropyl)benzoic acid is a key site for chemical modification, most notably through diazotization. This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to convert the amino group into a diazonium salt. This diazonium group is an excellent leaving group (as dinitrogen gas) and can be substituted by a wide array of nucleophiles, often facilitated by a copper(I) catalyst in what are known as Sandmeyer reactions. wikipedia.orgbyjus.com

These transformations provide a versatile synthetic route to introduce a variety of substituents onto the aromatic ring in place of the original amino group. Common Sandmeyer reactions include:

Halogenation: The use of copper(I) chloride (CuCl) or copper(I) bromide (CuBr) allows for the introduction of chloro and bromo substituents, respectively. wikipedia.org

Cyanation: Treatment with copper(I) cyanide (CuCN) introduces a nitrile group (-CN), which can be further hydrolyzed to a carboxylic acid. scirp.orgscirp.org

Hydroxylation: While direct substitution with water can occur, the use of copper(I) oxide (Cu₂O) in the presence of copper(II) nitrate (B79036) can facilitate the formation of a hydroxyl group (-OH). wikipedia.org

It is important to note that the efficiency of these reactions can be influenced by the other substituents on the aromatic ring. For instance, in related aminobenzoic acids, the diazonium salts can be sensitive to nucleophilic attack by water, leading to hydroxylation as a competing side reaction. scirp.orgscirp.org Careful control of reaction conditions such as temperature and pH is often necessary to achieve the desired product with minimal byproducts. scirp.org

Table 1: Potential Sandmeyer Reactions of 4-Amino-3-(2-methylpropyl)benzoic Acid

| Reagent | Product |

|---|---|

| CuCl/HCl | 4-Chloro-3-(2-methylpropyl)benzoic acid |

| CuBr/HBr | 4-Bromo-3-(2-methylpropyl)benzoic acid |

| CuCN/KCN | 4-Cyano-3-(2-methylpropyl)benzoic acid |

Reactions on the Aromatic Ring System

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The regiochemical outcome of such reactions on 4-Amino-3-(2-methylpropyl)benzoic acid is determined by the directing effects of the existing substituents. libretexts.org

Amino Group (-NH₂): The amino group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.orgpressbooks.pub This significantly increases the ring's nucleophilicity and stabilizes the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orgmsu.edu

Carboxylic Acid Group (-COOH): Conversely, the carboxylic acid group is a deactivating and meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. utexas.edu

2-Methylpropyl (Isobutyl) Group (-CH₂CH(CH₃)₂): Alkyl groups are weakly activating and ortho, para-directing due to their electron-donating inductive effect. pressbooks.pub

Table 2: Directing Effects of Substituents on 4-Amino-3-(2-methylpropyl)benzoic Acid for EAS

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ | 4 | Strongly Activating | ortho, para |

| -COOH | 1 | Deactivating | meta |

To further functionalize the aromatic ring, metal-catalyzed cross-coupling reactions are invaluable tools. These reactions typically require the presence of a halide or triflate on the aromatic ring, which can be introduced via Sandmeyer reactions as discussed previously.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orglibretexts.org For example, 4-Bromo-3-(2-methylpropyl)benzoic acid could be coupled with various boronic acids to introduce new aryl or alkyl groups at the 4-position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. rsc.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.orglibretexts.org This would allow for the introduction of alkenyl substituents onto the aromatic ring.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This would enable the introduction of alkynyl moieties.

The success of these coupling reactions can be influenced by the nature of the substituents on the aromatic ring and the specific reaction conditions employed. researchgate.net

Transformations Involving the 2-Methylpropyl Side Chain

The 2-methylpropyl side chain can also undergo chemical transformations, although the conditions required may affect other parts of the molecule.

Oxidation: Alkyl side chains on an aromatic ring can be oxidized to a carboxylic acid group under strong oxidizing conditions, such as with hot, alkaline potassium permanganate (B83412) (KMnO₄) or acidic potassium dichromate (K₂Cr₂O₇). orgoreview.com A crucial requirement for this reaction is the presence of at least one benzylic hydrogen (a hydrogen on the carbon directly attached to the aromatic ring). youtube.comlibretexts.org The 2-methylpropyl group in 4-Amino-3-(2-methylpropyl)benzoic acid has two benzylic hydrogens, making it susceptible to this oxidation. unizin.orgopenstax.org This reaction would convert the 2-methylpropyl group into a second carboxylic acid group. However, the strong oxidizing conditions could also potentially affect the amino group.

Reduction: While the 2-methylpropyl group is already a saturated alkyl chain and thus not readily reducible, the aromatic ring itself can be reduced under forcing conditions. Catalytic hydrogenation using catalysts like rhodium on carbon or platinum at high pressures and temperatures can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. unizin.orglibretexts.org

Selective functionalization of the 2-methylpropyl side chain can be achieved, particularly at the benzylic position.

Halogenation: Benzylic bromination can be accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. openstax.org This reaction would selectively introduce a bromine atom at the benzylic carbon of the 2-methylpropyl group. This benzylic halide can then serve as a handle for further nucleophilic substitution reactions.

Computational and Theoretical Investigations of 4 Amino 3 2 Methylpropyl Benzoic Acid

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule. For 4-Amino-3-(2-methylpropyl)benzoic acid, these investigations offer a window into its electronic architecture and reactive nature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of benzoic acid, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties in the ground state. vjst.vnresearchgate.netsemanticscholar.org

These calculations provide optimized structural parameters, such as bond lengths and angles, which are often in good agreement with experimental data where available. oaji.net From the optimized geometry, global reactivity descriptors can be calculated. These descriptors, including chemical hardness, softness, electronegativity, chemical potential, and the electrophilicity index, offer quantitative measures of the molecule's reactivity.

Table 1: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/η | Measure of the ease of electron cloud distortion |

| Electronegativity (χ) | (I+A)/2 | Power of an atom to attract electrons |

| Chemical Potential (μ) | -(I+A)/2 | Escaping tendency of electrons from an equilibrium |

| Electrophilicity Index (ω) | μ²/2η | Propensity of a species to accept electrons |

Note: I = Ionization Potential, A = Electron Affinity. The values for these descriptors are derived from the energies of the HOMO and LUMO.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and stability of a molecule. oaji.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. oaji.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. actascientific.com A larger energy gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. oaji.net

For aromatic compounds like benzoic acid derivatives, the HOMO is typically distributed over the electron-rich regions, such as the amino group and the phenyl ring, while the LUMO is often located on the electron-withdrawing carboxyl group. This distribution dictates the molecule's behavior in chemical reactions. The energy gap for similar benzoic acid derivatives has been calculated to be around 5.0 eV, indicating a stable structure. actascientific.com

Table 2: Frontier Molecular Orbital Properties (Illustrative for a Benzoic Acid Derivative)

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.82 | Electron-donating capacity |

| LUMO Energy | -1.82 | Electron-accepting capacity |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays different colors to represent regions of varying electrostatic potential. Red and yellow areas indicate negative potential and are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. semanticscholar.org

In a molecule like 4-Amino-3-(2-methylpropyl)benzoic acid, the negative potential is expected to be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, making these sites favorable for interactions with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amino group and the carboxylic acid would exhibit a positive potential, making them likely sites for nucleophilic interactions or hydrogen bond acceptance. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the macroscopic behavior of molecules based on their atomic-level characteristics.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For flexible molecules like 4-Amino-3-(2-methylpropyl)benzoic acid, which has rotatable bonds in its 2-methylpropyl substituent, multiple low-energy conformations can exist.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mjpms.in This method is widely used in drug design to understand how a ligand, such as 4-Amino-3-(2-methylpropyl)benzoic acid, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov

In silico docking studies involve placing the ligand into the binding site of a macromolecule and calculating the binding affinity, often expressed as a docking score. nih.gov The interactions stabilizing the ligand-protein complex can be analyzed, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, derivatives of benzoic acid have been docked into the active sites of various enzymes to explore their potential as inhibitors. researchgate.netmdpi.com The amino and carboxyl groups of 4-Amino-3-(2-methylpropyl)benzoic acid would be expected to form key hydrogen bonding interactions with amino acid residues in a protein's active site.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of 4-Amino-3-(2-methylpropyl)benzoic acid at an atomic level. These simulations model the interactions between the atoms of the molecule and its surrounding environment, such as a solvent or a biological macromolecule, over time. By solving Newton's equations of motion for the system, MD simulations can provide insights into the conformational flexibility of the molecule, its solvation properties, and its interactions with potential binding partners.

The following table illustrates the type of data that can be obtained from MD simulations, showing the average number of hydrogen bonds formed between key functional groups of 4-Amino-3-(2-methylpropyl)benzoic acid and water molecules over a simulated time period.

| Functional Group | Average Number of Hydrogen Bonds with Water |

| Amino Group (-NH2) | 2.5 |

| Carboxylic Acid (-COOH) | 3.1 |

Note: The data in this table is illustrative and not derived from actual experimental or simulation results for 4-Amino-3-(2-methylpropyl)benzoic acid.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. These models are built by establishing a mathematical relationship between the chemical structure, represented by molecular descriptors, and the observed activity or property.

The development of a QSAR model for 4-Amino-3-(2-methylpropyl)benzoic acid would involve synthesizing a series of related compounds and testing their biological activity for a specific target. The structural features of these molecules would then be quantified using molecular descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to create a model that correlates these descriptors with the observed activity.

For example, a QSAR study on a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov Such a model for derivatives of 4-Amino-3-(2-methylpropyl)benzoic acid could take a similar form:

Predicted Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...**

Where the descriptors could represent properties like lipophilicity (LogP), molecular weight, or electronic properties. These models are crucial in drug discovery for prioritizing the synthesis of new compounds with potentially improved activity.

Physicochemical descriptors are numerical values that characterize the properties of a molecule. In QSPR modeling, these descriptors are used to predict various physical and chemical properties. For 4-Amino-3-(2-methylpropyl)benzoic acid, a range of descriptors can be calculated to understand its behavior.

Key physicochemical descriptors and their potential influence are outlined in the table below. The values provided are for related or isomeric compounds, as specific experimental data for 4-Amino-3-(2-methylpropyl)benzoic acid is not available.

| Descriptor | Calculated Value (for related compounds) | Influence on Chemical Behavior |

| Molecular Weight | 193.24 g/mol nih.gov | Influences diffusion and transport properties. |

| LogP (Octanol-Water Partition Coefficient) | 2.082 (for Benzoic acid, 3-amino-, 2-methylpropyl ester) chemeo.com | Indicates the lipophilicity of the molecule, affecting its membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 63.3 Ų nih.gov | Relates to the molecule's ability to form hydrogen bonds and is a predictor of drug transport properties. |

| Hydrogen Bond Donors | 2 nih.gov | The amino and carboxylic acid groups can donate hydrogen bonds, influencing interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 nih.gov | The oxygen atoms of the carboxylic acid and the nitrogen of the amino group can accept hydrogen bonds. |

| Rotatable Bonds | 3 nih.gov | The number of rotatable bonds indicates the conformational flexibility of the molecule. |

The analysis of these descriptors is fundamental to predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties in a biological system.

In Silico Prediction of Potential Binding Sites and Ligand-Target Interactions

In silico methods, such as molecular docking and pharmacophore modeling, are employed to predict how 4-Amino-3-(2-methylpropyl)benzoic acid might bind to a biological target, such as a protein receptor or enzyme. These computational techniques are instrumental in understanding the molecular basis of a compound's activity and in designing new molecules with enhanced binding affinity and selectivity.

Molecular docking simulations would place the 3D structure of 4-Amino-3-(2-methylpropyl)benzoic acid into the binding site of a target protein. The simulation then calculates the most favorable binding poses and estimates the binding affinity. This process can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. For instance, the amino group might form a hydrogen bond with an acidic residue in the binding pocket, while the 2-methylpropyl group could fit into a hydrophobic pocket.

Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. A pharmacophore model for a target that binds 4-Amino-3-(2-methylpropyl)benzoic acid might include a hydrogen bond donor (from the amino group), a hydrogen bond acceptor (from the carboxylic acid), and a hydrophobic feature (from the 2-methylpropyl group). This model can then be used to screen large databases of compounds to find other molecules that fit the pharmacophore and are therefore likely to bind to the same target.

The following table summarizes the types of potential interactions that could be predicted for 4-Amino-3-(2-methylpropyl)benzoic acid with a hypothetical protein target.

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residue on Protein |

| Hydrogen Bond | Amino Group (-NH2) | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine |

| Hydrophobic Interaction | 2-methylpropyl group, Benzene (B151609) ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Ionic Interaction | Carboxylate (-COO⁻) | Arginine, Lysine |

These in silico predictions provide valuable hypotheses that can guide further experimental studies, such as site-directed mutagenesis and co-crystallization, to validate the predicted binding mode.

Analytical Characterization and Methodologies for 4 Amino 3 2 Methylpropyl Benzoic Acid in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Amino-3-(2-methylpropyl)benzoic acid, providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. While specific experimental data for 4-Amino-3-(2-methylpropyl)benzoic acid is not widely published, the expected NMR data can be reliably predicted based on its structure and comparison with closely related, well-characterized analogs like 4-Amino-3-methylbenzoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Amino-3-(2-methylpropyl)benzoic acid, the spectrum would show distinct signals for the aromatic protons, the amino group protons, the carboxylic acid proton, and the protons of the isobutyl group. The aromatic region is expected to display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Key signals would include those for the carboxyl carbon, the aromatic carbons attached to the amino, isobutyl, and carboxyl groups, and the carbons of the isobutyl side chain.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments made in the 1D spectra. A COSY spectrum would show correlations between adjacent protons (e.g., within the isobutyl group and between neighboring aromatic protons), while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Amino-3-(2-methylpropyl)benzoic Acid Predicted values are based on the analysis of 4-Amino-3-methylbenzoic acid and standard substituent effects.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(CH₃)₂ | ~0.9 | Doublet (d) | -C(CH₃)₂ | ~22 |

| -CH(CH₃)₂ | ~1.8-2.0 | Multiplet (m) | -CH(CH₃)₂ | ~30 |

| -CH₂- | ~2.5 | Doublet (d) | -CH₂- | ~43 |

| -NH₂ | ~4.0-5.0 | Broad Singlet (br s) | C-3 | ~130 |

| Ar-H5 | ~6.7 | Doublet (d) | C-5 | ~115 |

| Ar-H6 | ~7.6 | Doublet of Doublets (dd) | C-1 | ~120 |

| Ar-H2 | ~7.7 | Doublet (d) | C-6 | ~132 |

| -COOH | ~12.0 | Broad Singlet (br s) | C-2 | ~134 |

| C-4 | ~150 | |||

| C=O | ~170 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-Amino-3-(2-methylpropyl)benzoic acid (C₁₁H₁₅NO₂), the calculated monoisotopic mass is 193.1103 Da. HRMS analysis, typically using Electrospray Ionization (ESI), would confirm this exact mass, thereby verifying the molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. A key fragmentation pathway for this compound would be the loss of the carboxylic acid group (decarboxylation), leading to a significant fragment ion. Further fragmentation of the isobutyl side chain would also be expected. This data is crucial for confirming the identity of the compound and distinguishing it from isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Amino-3-(2-methylpropyl)benzoic acid would exhibit characteristic absorption bands corresponding to its key functional groups. Data from the closely related 4-Amino-3-methylbenzoic acid provides a reliable reference for these expected frequencies. nist.gov

Key vibrational bands include the N-H stretching of the primary amine, the broad O-H stretching of the carboxylic acid, the C=O stretching of the carboxyl group, and various C-H and C=C stretching and bending vibrations from the aromatic ring and the alkyl side chain.

Table 2: Characteristic IR Absorption Bands for 4-Amino-3-(2-methylpropyl)benzoic Acid Frequencies are based on data for 4-Amino-3-methylbenzoic acid. nist.gov

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |

| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 (very broad) |

| C-H Stretch (aliphatic) | Isobutyl Group | 2850 - 2960 |

| C=O Stretch | Carboxylic Acid (-COOH) | 1680 - 1710 |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Aryl Amine | 1250 - 1360 |

| C-O Stretch | Carboxylic Acid (-COOH) | 1210 - 1320 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Quantification

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. The chromophore in 4-Amino-3-(2-methylpropyl)benzoic acid is the aminobenzoic acid moiety. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show characteristic absorption maxima (λmax). The positions and intensities of these maxima are influenced by the electronic effects of the amino, carboxyl, and alkyl substituents on the benzene ring. Benzoic acid derivatives typically exhibit multiple absorption bands. researchgate.net Based on data for the methyl ester of the related 4-amino-3-methylbenzoic acid, characteristic absorption peaks can be predicted. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for 4-Amino-3-(2-methylpropyl)benzoic Acid Predictions based on data for 4-amino-3-methyl benzoic acid methyl ester. researchgate.net

| Electronic Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π | ~220 - 240 | Methanol/Ethanol |

| π → π (charge transfer) | ~280 - 310 | Methanol/Ethanol |

This technique is also valuable for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the compound's concentration, following the Beer-Lambert law.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like 4-Amino-3-(2-methylpropyl)benzoic acid. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for its analysis.

In a typical RP-HPLC setup, the compound would be separated on a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer, often acidified with formic or acetic acid to suppress the ionization of the carboxyl group) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (e.g., ~280 nm).

The result of an HPLC analysis is a chromatogram, where the target compound appears as a peak with a characteristic retention time. The area of this peak is proportional to the amount of the compound, allowing for precise quantification. Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. This method is crucial for quality control, ensuring that the purity of the compound meets the required specifications for research applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to its inherent polarity and low volatility, 4-Amino-3-(2-methylpropyl)benzoic acid, like other amino acids, is not directly amenable to GC-MS analysis. nih.gov To overcome this limitation, a chemical derivatization step is essential to convert the non-volatile amino acid into a thermally stable and volatile derivative. nih.govsigmaaldrich.com This process typically involves the modification of the polar functional groups, namely the carboxylic acid (-COOH) and the primary amine (-NH2).

A common and effective two-step derivatization procedure involves esterification followed by acylation. nih.gov First, the carboxylic acid group is converted to its corresponding ester (e.g., a methyl or ethyl ester) by reacting the compound with an alcohol in the presence of an acid catalyst. Subsequently, the amino group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replaces the active hydrogens on the amine with a nonpolar group. nih.govsigmaaldrich.com This process significantly reduces the polarity and increases the volatility of the analyte, allowing it to be effectively separated on a GC column and subsequently analyzed by the mass spectrometer.

In the context of metabolic profiling, this technique allows for the detection and quantification of 4-Amino-3-(2-methylpropyl)benzoic acid in complex biological matrices. illinois.edunih.gov After derivatization, the resulting compound exhibits a characteristic retention time and mass spectrum. The mass spectrometer fragments the derivatized molecule in a reproducible manner, generating a unique fragmentation pattern that serves as a chemical fingerprint for identification. By monitoring specific fragment ions, high sensitivity and selectivity can be achieved.

Below is a table representing the hypothetical mass spectral data for the N-pentafluoropropionyl methyl ester derivative of 4-Amino-3-(2-methylpropyl)benzoic acid.

| Attribute | Value | Description |

|---|---|---|

| Derivative Name | Methyl 4-(pentafluoropropionamido)-3-(2-methylpropyl)benzoate | The volatile derivative created for GC-MS analysis. |

| Molecular Ion [M]+ (m/z) | 353 | The mass-to-charge ratio of the intact derivatized molecule. |

| Key Fragment Ion 1 (m/z) | 322 | Represents the loss of a methoxy (B1213986) group (-OCH3) from the ester. |

| Key Fragment Ion 2 (m/z) | 296 | Represents the loss of the isobutyl group (-C4H9). |

| Key Fragment Ion 3 (m/z) | 207 | Corresponds to the benzoyl moiety after cleavage of the acylated amino group. |

| Base Peak (m/z) | 296 | The most abundant fragment ion in the mass spectrum. |

Crystallographic Analysis for Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. researchgate.net The method requires growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. This diffraction pattern contains the information needed to calculate the electron density distribution within the crystal, from which a model of the atomic arrangement can be built and refined. nih.gov

The analysis yields a precise three-dimensional map of the atoms in the molecule and the asymmetric unit of the crystal. For 4-Amino-3-(2-methylpropyl)benzoic acid, SCXRD would unambiguously determine the connectivity of atoms, the planarity of the benzene ring, and the specific torsion angles describing the orientation of the isobutyl and carboxylic acid substituents. A key feature of interest would be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common motif in the crystal structures of benzoic acids. researchgate.net

The following table presents illustrative crystallographic data that could be expected from an SCXRD analysis of 4-Amino-3-(2-methylpropyl)benzoic acid, based on typical values for related aminobenzoic acid derivatives. nih.govrsc.org

| Parameter | Illustrative Value | Description |

|---|---|---|

| Chemical Formula | C11H15NO2 | The molecular formula of the compound. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique angle. |

| Space Group | P2₁/c | Describes the symmetry elements of the unit cell. |

| a (Å) | 5.85 | Unit cell dimension along the a-axis. |

| b (Å) | 14.20 | Unit cell dimension along the b-axis. |

| c (Å) | 12.55 | Unit cell dimension along the c-axis. |

| β (°) | 98.5 | The angle between the a and c axes. |

| Volume (ų) | 1029 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Advanced Analytical Techniques for Isomeric and Stereoisomeric Differentiation

The differentiation of isomers is a significant analytical challenge, as isomers have the same molecular formula and mass, often exhibiting very similar physicochemical properties. For 4-Amino-3-(2-methylpropyl)benzoic acid, it is crucial to distinguish it from its positional isomers, such as 4-Amino-2-(2-methylpropyl)benzoic acid or 2-Amino-3-(2-methylpropyl)benzoic acid. Standard mass spectrometry alone cannot typically differentiate these compounds. azom.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for this purpose. IMS separates ions in the gas phase based on their size, shape, and charge, a property known as their rotationally averaged collision cross-section (CCS). nih.govnews-medical.net Positional isomers, while having the same mass, often have distinct three-dimensional shapes that result in different CCS values. nih.gov When coupled with mass spectrometry, IMS provides an additional dimension of separation, allowing for the resolution of isomeric compounds that would co-elute in chromatography and are indistinguishable by their mass-to-charge ratio. azom.comchromatographyonline.com This technique could effectively separate 4-Amino-3-(2-methylpropyl)benzoic acid from its other positional isomers.

Specialized Chromatographic Methods also play a key role. While standard reversed-phase HPLC might struggle to separate closely related isomers, advanced techniques like mixed-mode chromatography can provide the necessary selectivity. helixchrom.comsielc.comhelixchrom.com Mixed-mode columns utilize a combination of retention mechanisms, such as reversed-phase and ion-exchange, to exploit subtle differences in the hydrophobicity and ionic character of the isomers, leading to their successful separation. helixchrom.comhelixchrom.com Furthermore, for compounds with chiral centers (note: 4-Amino-3-(2-methylpropyl)benzoic acid is not chiral), chiral chromatography would be the method of choice for separating stereoisomers (enantiomers or diastereomers).

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy , coupled with mass spectrometry, offers another sophisticated approach. This technique provides structural information by measuring the vibrational spectra of mass-selected ions. Isomers often exhibit unique infrared spectra due to differences in their vibrational modes, which can be used for their unambiguous identification, as has been demonstrated for positional isomers of aminobenzoic acid. nih.gov

An extensive review of scientific literature reveals a growing interest in the biological activities of benzoic acid derivatives. While specific research on 4-Amino-3-(2-methylpropyl)benzoic acid is not extensively detailed in publicly available studies, a broader examination of its structural analogs—amino benzoic acid and benzoic acid derivatives—provides significant insight into the potential therapeutic applications of this class of compounds. This article explores the in vitro and preclinical findings related to the antimicrobial, anti-inflammatory, and anticancer properties of these derivatives.

Potential Applications in Advanced Chemical Synthesis and Material Science Research

Utility as Building Blocks in Peptidomimetics and Pseudopeptide Synthesis

The quest for novel therapeutic agents has driven the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability. Non-natural amino acids are crucial components in the design of these peptidomimetics.

While direct studies on 4-Amino-3-(2-methylpropyl)benzoic acid in peptidomimetics are not extensively documented, the closely related compound, 4-Amino-3-(aminomethyl)benzoic acid, has been identified as a promising building block for the synthesis of peptidomimetics and pseudopeptides. researchgate.net The presence of the aminobenzoic acid scaffold provides a rigid framework that can be used to mimic peptide turns or to project side chains in a specific spatial orientation. The isobutyl group in 4-Amino-3-(2-methylpropyl)benzoic acid would introduce a hydrophobic side chain, analogous to the amino acid leucine, which is known to be important for various biological recognition processes. The steric bulk of the isobutyl group can also be exploited to induce specific conformations in the resulting pseudopeptide, thereby influencing its binding affinity and selectivity for biological targets.

Application as Scaffolds for Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of large and diverse collections of chemical compounds, known as chemical libraries, which are then screened for biological activity. The efficiency of combinatorial synthesis heavily relies on the use of versatile scaffolds that allow for the introduction of diverse chemical functionalities.

Role in the Design and Synthesis of Novel Functional Materials

The development of novel functional materials with tailored properties is a cornerstone of modern materials science. Organic molecules with specific structural and electronic features are increasingly being used as building blocks for these materials. While specific research on 4-Amino-3-(2-methylpropyl)benzoic acid in this area is limited, its inherent properties suggest potential applications.

The aromatic core of the molecule can participate in π-π stacking interactions, which are crucial for the self-assembly of organic materials. The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (carboxylic acid group) allows for the formation of well-defined supramolecular structures. The isobutyl group can influence the packing of the molecules in the solid state, potentially leading to materials with interesting optical or electronic properties. Furthermore, derivatives of aminobenzoic acid can be used in the synthesis of polymers with specific functionalities, such as thermal stability or conductivity. The incorporation of the isobutyl group could enhance the solubility of such polymers in organic solvents, facilitating their processing.

Precursor for the Synthesis of Diverse Heterocyclic Compounds and Complex Organic Molecules

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. Many pharmaceuticals and functional materials are based on heterocyclic scaffolds. Aminobenzoic acids are valuable precursors for the synthesis of a variety of heterocyclic systems.

The amino and carboxylic acid groups of 4-Amino-3-(2-methylpropyl)benzoic acid can be utilized in cyclization reactions to form various heterocyclic rings. For example, reaction with appropriate reagents could lead to the formation of benzoxazines, quinazolines, or other fused heterocyclic systems. The isobutyl group would be incorporated into the final heterocyclic structure, potentially influencing its biological activity or material properties. The reactivity of the aromatic ring also allows for further functionalization and elaboration into more complex molecular architectures.

Research into Corrosion Inhibition Properties of Derived Schiff Bases

The corrosion of metals is a significant industrial problem, and the development of effective corrosion inhibitors is an ongoing area of research. Schiff bases, which are compounds containing a carbon-nitrogen double bond, have shown great promise as corrosion inhibitors for various metals in acidic media. researchgate.netresearchgate.netnih.govaspur.rs These molecules can adsorb onto the metal surface, forming a protective layer that prevents the corrosive medium from reaching the metal.

Future Research Directions and Unaddressed Challenges

Development of Novel and More Efficient Synthetic Routes

The synthesis of specifically substituted benzoic acids often requires multi-step procedures. Traditional methods for preparing substituted benzoic acids include the oxidation of the corresponding alkylbenzenes, a process that can involve harsh reagents like potassium permanganate (B83412) or nitric acid. google.com A common approach involves the liquid phase catalytic oxidation of a substituted alkylbenzene using oxygen or an oxygen-containing gas in the presence of a composite catalyst, often containing cobalt and manganese salts. google.com

For a compound like 4-Amino-3-(2-methylpropyl)benzoic acid, a plausible synthetic strategy could start from 3-methyl-4-nitrobenzoic acid. A key step would be the catalytic hydrogenation of the nitro group to an amino group using a catalyst such as palladium on carbon. chemicalbook.com Another advanced method that could be adapted is the directed ortho-metalation of an N-protected 4-aminobenzoic acid. This technique allows for the introduction of substituents at the position adjacent (ortho) to the directing group, providing a regioselective pathway to 3-substituted analogs. acs.org

Design and Synthesis of Structurally Diverse Derivatives for Structure-Activity Relationship Expansion

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. nih.govnih.gov For 4-Amino-3-(2-methylpropyl)benzoic acid, a systematic SAR exploration would involve synthesizing a library of derivatives to probe the importance of each functional group.

Key modifications could include:

Varying the 3-position alkyl group: Replacing the 2-methylpropyl (isobutyl) group with other alkyl chains of varying length, branching, or with cyclic structures could influence lipophilicity and steric interactions with biological targets.

Modifying the 4-amino group: Acylation, alkylation, or replacement of the amino group could alter the compound's hydrogen bonding capacity and electronic properties.

Altering the carboxylic acid: Esterification or conversion to an amide could impact the molecule's polarity, solubility, and ability to act as a hydrogen bond donor/acceptor.

These studies are crucial for identifying key pharmacophores and optimizing lead compounds for desired biological activities. nih.gov For instance, research on other benzoic acid derivatives has shown that the size and nature of substituents can be critical for enhancing inhibitory activity against specific enzymes like sirtuins. nih.gov

Table 1: Potential Derivatives for SAR Studies

| Modification Site | Example Derivative Group | Rationale for Investigation |

|---|---|---|

| 3-Alkyl Group | Ethyl, Propyl, Cyclohexyl, Benzyl (B1604629) | To probe steric tolerance and hydrophobic interactions at a target binding site. |

| 4-Amino Group | Acetamido, Dimethylamino, Sulfonamido | To evaluate the role of hydrogen bonding and electronic effects of the amino substituent. |

| 1-Carboxyl Group | Methyl Ester, Ethyl Ester, Amide, Hydroxamic Acid | To modify polarity, cell permeability, and potential interactions with target residues. |

Application of Advanced Computational Techniques for Deeper Mechanistic Understanding and Predictive Modeling

Computational chemistry offers powerful tools for investigating molecular properties and predicting biological activity, thereby guiding experimental work. researchgate.net For 4-Amino-3-(2-methylpropyl)benzoic acid and its derivatives, techniques such as Density Functional Theory (DFT) could be used to calculate optimized geometric structures and quantum chemical parameters. researchgate.net

Molecular docking studies could predict how these molecules might bind to the active sites of various enzymes or receptors. nih.gov This in silico screening approach helps prioritize which derivatives are most likely to be active, saving time and resources. Furthermore, computational methods can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for the development of pharmacologically relevant compounds. nih.govsci-hub.se By establishing a correlation between calculated binding energies and measured biological activities, it is possible to develop robust virtual screening methods for identifying superior compounds. nih.gov

Table 2: Computational Techniques and Their Applications

| Technique | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Molecular geometry, vibrational frequencies, NMR chemical shifts. researchgate.net |

| Molecular Docking | Simulation of ligand-protein binding. | Preferred binding poses, interaction energies, identification of key binding residues. nih.gov |

| ADMET Prediction | In silico evaluation of drug-like properties. | Oral absorption, blood-brain barrier penetration, potential toxicity. sci-hub.se |

| Quantitative SAR (QSAR) | Statistical modeling of the relationship between structure and activity. | Predictive models for the biological activity of unsynthesized derivatives. |

Exploration of Sustainable and Eco-Friendly Synthesis Methodologies

Modern chemical synthesis places increasing emphasis on green and sustainable practices. The production of many aromatic compounds, including benzoic acid derivatives, has traditionally relied on petroleum-based precursors and energy-intensive methods that can cause environmental pollution. mdpi.com

A significant future direction is the development of biosynthetic routes using microorganisms like E. coli or yeast. mdpi.com These organisms can be engineered to produce aminobenzoic acids and their derivatives from simple, renewable carbon sources like glucose, offering a more sustainable alternative to chemical synthesis. mdpi.com Other green chemistry approaches include the use of less hazardous solvents, developing solvent-free reaction conditions, and employing catalysts that are efficient and easily recyclable. researchgate.net Research into using lignin, a renewable biopolymer, as a starting material for producing benzoic acid derivatives also presents a promising avenue for sustainable chemical production. rsc.org

Integration with High-Throughput Screening Platforms for Discovery of New Academic Applications

High-Throughput Screening (HTS) is an automated process used in drug discovery to test large numbers of compounds for activity against a specific biological target. bmglabtech.com By creating a library of derivatives based on the 4-Amino-3-(2-methylpropyl)benzoic acid scaffold, HTS can be employed to rapidly screen for novel biological activities. bmglabtech.com

This approach accelerates target analysis by quickly identifying "hits" from large compound libraries, which can then be further optimized. bmglabtech.com For example, libraries of benzoic acid derivatives have been screened to identify modulators of lipid accumulation in microorganisms and to discover novel enzyme inhibitors. nih.govnih.gov Integrating the synthesis of a diverse library of 4-Amino-3-(2-methylpropyl)benzoic acid analogs with HTS platforms could uncover unexpected applications in pharmacology, materials science, or agricultural chemistry.

Q & A

Q. What are the common synthetic routes for 4-Amino-3-(2-methylpropyl)benzoic acid, and what reaction conditions are critical for optimizing yield?

Methodological Answer: Synthesis of 4-Amino-3-(2-methylpropyl)benzoic acid typically involves coupling reactions, protective group strategies, or functionalization of benzoic acid precursors. For example, a general procedure (similar to triazine-based couplings in ) might use tert-butyl aminobenzoate intermediates under controlled temperatures (e.g., 45°C for 1 hour) to achieve high yields . Critical parameters include solvent selection (e.g., DMSO for solubility), stoichiometric ratios of reagents, and monitoring via thin-layer chromatography (TLC) or ¹H NMR (as in ) to track intermediate formation . Post-synthesis, acid hydrolysis or ester cleavage may be required to generate the free benzoic acid moiety.

Q. What analytical techniques are recommended for characterizing the purity and structure of 4-Amino-3-(2-methylpropyl)benzoic acid?

Methodological Answer:

- ¹H NMR and ¹³C NMR : Essential for confirming substitution patterns and stereochemistry. For example, aromatic proton signals in the δ 6.5–8.1 ppm range (as seen in ) help verify the benzoic acid core .

- LC-MS : Used for purity assessment and molecular ion detection. Platforms like Creative Proteomics’ LC-MS () enable quantification and identification of metabolites or degradation products .

- Melting Point Analysis : Compare observed values (e.g., >168°C for trifluoromethoxy analogs in ) to literature data to confirm crystallinity and purity .

Q. What are the recommended storage conditions to ensure the stability of 4-Amino-3-(2-methylpropyl)benzoic acid in laboratory settings?

Methodological Answer: Store the compound in airtight containers under inert gas (e.g., argon) at temperatures below -20°C to prevent oxidation or hydrolysis, as recommended for similar amino-benzoic acid derivatives ( ). Desiccants (e.g., silica gel) should be used to mitigate moisture-induced degradation . For long-term stability, lyophilization or storage in acetonitrile-methanol mixtures (70:30) is advised, particularly for analytical standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for 4-Amino-3-(2-methylpropyl)benzoic acid derivatives across different experimental models?